molecular formula C16H16N2O2S B5813217 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No. B5813217
M. Wt: 300.4 g/mol
InChI Key: FXCJPPDZKCDKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide, commonly known as HMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPC is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of HMPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. HMPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. HMPC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
HMPC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. HMPC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in inflammation. HMPC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. HMPC has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

HMPC has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of HMPC, including the development of novel drugs for the treatment of inflammation, oxidative stress, and cancer. Further studies are needed to fully understand the mechanism of action of HMPC and its potential applications in various fields. HMPC can also be studied for its potential use as a biosensor or fluorescent probe for the detection of metal ions.

Synthesis Methods

HMPC can be synthesized using various methods, including the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of sodium hydroxide, followed by the reaction with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain HMPC in high yield and purity.

Scientific Research Applications

HMPC has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. HMPC has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for the development of novel drugs. HMPC has also been studied for its potential use in the development of biosensors and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10-3-6-12(7-4-10)15(20)18-16(21)17-13-8-5-11(2)9-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCJPPDZKCDKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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